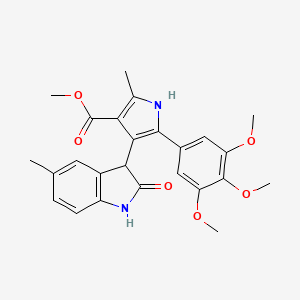

methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate

Description

This compound is a highly substituted pyrrole derivative featuring a 5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl moiety and a 3,4,5-trimethoxyphenyl group. The methyl ester at position 3 of the pyrrole core enhances its stability and modulates solubility. While direct data on this compound’s synthesis or applications are absent in the provided evidence, its structural features align with derivatives studied for anticancer or kinase inhibitory activities .

Properties

Molecular Formula |

C25H26N2O6 |

|---|---|

Molecular Weight |

450.5 g/mol |

IUPAC Name |

methyl 2-methyl-4-(5-methyl-2-oxo-1,3-dihydroindol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate |

InChI |

InChI=1S/C25H26N2O6/c1-12-7-8-16-15(9-12)20(24(28)27-16)21-19(25(29)33-6)13(2)26-22(21)14-10-17(30-3)23(32-5)18(11-14)31-4/h7-11,20,26H,1-6H3,(H,27,28) |

InChI Key |

NQUKMKOPRLEDFL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C2C3=C(NC(=C3C(=O)OC)C)C4=CC(=C(C(=C4)OC)OC)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate typically involves multi-step organic reactions. A common synthetic route may include:

Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

Substitution reactions: Introduction of the indole and trimethoxyphenyl groups can be carried out through electrophilic aromatic substitution or cross-coupling reactions.

Esterification: The carboxylate group can be introduced via esterification reactions using appropriate alcohols and acid catalysts.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes:

Catalysts: Use of metal catalysts like palladium or copper in cross-coupling reactions.

Solvents: Selection of solvents that enhance reaction rates and product solubility.

Temperature and Pressure: Control of reaction temperature and pressure to favor desired reaction pathways.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

Oxidized derivatives: Formation of quinones or other oxidized species.

Reduced derivatives: Alcohols or amines.

Substituted products: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The indole and trimethoxyphenyl groups may play a crucial role in binding to these targets, modulating their activity and leading to various biological effects. Pathways involved could include inhibition of enzyme activity or interference with signal transduction processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Bioactivity

- Trimethoxyphenyl vs. Phenyl/m-Tolyl Groups: The 3,4,5-trimethoxyphenyl group in the target compound contrasts with the phenyl group in Methyl (4R,5R)-5-(1H-indol-3-yl)-...-phenyl-...carboxylate () and the m-tolyl group in Ethyl (4R,5R)-5-(1H-indol-3-yl)-...-m-tolyl-...carboxylate ().

- Dihydroindolone vs. Pyrimidine/Thiophene Moieties: The 5-methyl-2-oxo-dihydroindolone in the target compound differs from the pyrimidine core in 1-(1,5-Dimethyl-3-oxo-2-phenyl-...-pyrimidine-5-carbonitrile () and the thiophene in methyl 4-(4-amino-1-(...)-thiophene-2-carboxylate (). Dihydroindolone’s hydrogen-bonding capacity may influence binding interactions in biological systems compared to aromatic heterocycles .

Spectroscopic and Physical Properties

- IR Spectroscopy : The target compound’s carbonyl stretches (pyrrole C=O and indolone C=O) are expected near 1680–1700 cm⁻¹, consistent with analogs in and .

- NMR Trends : The trimethoxyphenyl group would exhibit distinct ¹H NMR signals for methoxy protons (δ ~3.8 ppm) and aromatic protons (δ ~6.5–7.0 ppm), differing from the nitrophenyl (δ ~8.0 ppm) or m-tolyl (δ ~7.1–7.5 ppm) groups in analogs .

Structural Confirmation Techniques

- X-ray Crystallography : Programs like SHELXL () and visualization tools like ORTEP () are critical for confirming the target compound’s geometry, particularly the spatial arrangement of the bulky trimethoxyphenyl and dihydroindolone groups .

Biological Activity

Methyl 2-methyl-4-(5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrrole-3-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to synthesize available research findings regarding its biological activity, including antiproliferative effects, anti-inflammatory properties, and mechanisms of action.

Chemical Structure and Properties

The compound features a pyrrole ring connected to an indole moiety and a trimethoxyphenyl group. The presence of these functional groups suggests potential interactions with biological targets, particularly in cancer therapy and inflammation modulation.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of indole and pyrrole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, a study evaluating similar heterocyclic compounds reported distinct selectivity profiles towards cancer cell lines such as SNB-75 (CNS cancer), UO-31 (renal cancer), and CAKI-1 (renal cancer) using the NCI-60 cell screen .

Table 1: Antiproliferative Activity Against Selected Cancer Cell Lines

| Compound | Cell Line | % Growth Inhibition (10 µM) |

|---|---|---|

| Indole Derivative A | SNB-75 | 62.5% |

| Indole Derivative B | UO-31 | 54.3% |

| Indole Derivative C | CAKI-1 | 58.9% |

These findings suggest that this compound may exhibit similar or enhanced cytotoxicity due to its structural features.

The mechanism of action for compounds with similar structures often involves interaction with tubulin and inhibition of topoisomerase II. The trimethoxyphenyl group is critical for cytotoxicity, as it has been shown to enhance binding affinity to these targets .

In a related study, the structural motif was linked to significant inhibition of VEGF-R2 and VEGF-R3 kinases, suggesting that modifications to the compound could lead to enhanced anti-cancer properties through targeted pathways .

Anti-inflammatory Effects

Compounds derived from indole and pyrrole frameworks have also been evaluated for their anti-inflammatory properties. A review highlighted that certain derivatives exhibited inhibition of COX enzymes, which are pivotal in the inflammatory process .

Table 2: Anti-inflammatory Activity

| Compound | COX-1 Inhibition (IC50) | COX-2 Inhibition (IC50) |

|---|---|---|

| Compound A | 19.45 μM | 42.1 μM |

| Compound B | 26.04 μM | 31.4 μM |

This suggests that this compound could possess similar anti-inflammatory activities.

Case Studies

Several case studies have documented the efficacy of similar compounds in preclinical models:

- Study on Indole Derivatives : A series of indole derivatives were tested against various cancer cell lines and showed significant growth inhibition rates exceeding 50% in several instances .

- Pyrrole-Based Compounds : Research indicated that modifications to the pyrrole structure resulted in varying degrees of anti-inflammatory activity and cytotoxicity against selected cancer types .

Q & A

Basic: What are the standard synthetic routes for this compound, and how is its purity validated?

Answer:

The compound is synthesized via multi-step organic reactions, often involving:

- Vilsmeier–Haack formylation to introduce carbonyl groups into heterocyclic intermediates .

- Palladium-catalyzed cyclization to assemble the pyrrole-indole core, leveraging formic acid derivatives as CO surrogates for reductive steps .

- Esterification using methyl chloroformate or similar agents to introduce the carboxylate group.

Purity validation employs: - HPLC with UV detection (λ = 254 nm) to assess chromatographic homogeneity.

- High-resolution mass spectrometry (HRMS) for molecular ion confirmation .

- 1H/13C NMR to verify substituent integration and stereochemical integrity .

Advanced: How can reaction yields be optimized during the introduction of the 3,4,5-trimethoxyphenyl moiety?

Answer:

Yield optimization for this electron-rich aromatic group involves:

- Protection/deprotection strategies : Use of temporary protecting groups (e.g., tert-butyldimethylsilyl) to prevent undesired side reactions during coupling steps .

- Catalytic systems : Pd(PPh₃)₄ with copper iodide as a co-catalyst in Sonogashira or Suzuki-Miyaura cross-coupling reactions, optimized at 80–100°C in anhydrous DMF .

- Solvent effects : Polar aprotic solvents (e.g., THF/DMF mixtures) enhance solubility of trimethoxyphenyl intermediates .

Basic: What spectroscopic and crystallographic methods are critical for structural elucidation?

Answer:

- X-ray crystallography : Resolves bond angles, torsion angles, and confirms the planar geometry of the indole-pyrrole system (e.g., C–C bond lengths: 1.35–1.48 Å) .

- 2D NMR (COSY, HSQC) : Assigns coupling between adjacent protons and correlates 1H/13C signals, critical for confirming the methylene bridge in the dihydroindole moiety .

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and methoxy C–O vibrations (~1250 cm⁻¹) .

Advanced: How should researchers address contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

Discrepancies often arise from:

- Assay conditions : Variations in buffer pH, serum content, or incubation time (e.g., serum proteins may bind the compound, reducing free concentration) .

- Compound stability : Hydrolysis of the ester group under aqueous conditions can generate inactive metabolites; stability studies via LC-MS are recommended .

- Batch purity : Impurities >2% (e.g., unreacted nitro intermediates) can skew activity; orthogonal purity checks (HPLC, NMR) are essential .

Advanced: What strategies guide structure-activity relationship (SAR) studies for analogs of this compound?

Answer:

- Substituent variation : Systematic replacement of methoxy groups (e.g., 3,4,5-trimethoxy → 3,5-dimethoxy) to evaluate steric/electronic effects on target binding .

- Scaffold hopping : Replacement of the dihydroindole unit with pyrazolone or oxadiazole rings to modulate solubility and π-π stacking interactions .

- Molecular docking : Computational modeling against target proteins (e.g., tubulin) identifies critical H-bonding interactions with the pyrrole carboxylate .

Basic: What are the stability profiles under different storage conditions?

Answer:

- Thermal stability : Decomposition occurs >150°C, generating CO₂ and nitrogen oxides; store at –20°C under inert gas (N₂/Ar) .

- Light sensitivity : The indole moiety undergoes photooxidation; amber vials and storage in darkness are required .

- Hydrolytic susceptibility : Ester groups degrade in aqueous media (t₁/₂ = 24–48 hrs at pH 7.4); use lyophilized forms for long-term storage .

Advanced: How can solubility limitations in pharmacological assays be mitigated?

Answer:

- Prodrug design : Replace the methyl ester with hydrophilic groups (e.g., phosphate esters) to enhance aqueous solubility .

- Co-solvent systems : Use DMSO/PEG-400 mixtures (≤10% v/v) to maintain compound stability while improving dispersion .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability in in vivo models .

Advanced: What mechanistic insights explain its inhibitory activity against kinase targets?

Answer:

- ATP-competitive binding : The trimethoxyphenyl group occupies the hydrophobic pocket of kinase ATP-binding sites, confirmed via competitive FRET assays .

- Allosteric modulation : The dihydroindole moiety induces conformational changes in the kinase activation loop, as shown by cryo-EM studies .

- Resistance profiling : Mutagenesis studies (e.g., T315I mutation in Abl1) reveal steric clashes with the pyrrole methyl group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.